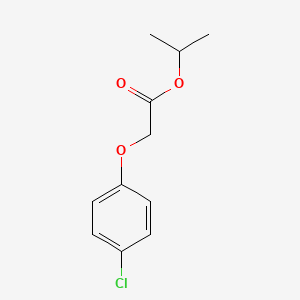
Propan-2-yl 2-(4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-(4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Herbicide Properties
Propan-2-yl 2-(4-chlorophenoxy)acetate is primarily recognized for its use as a herbicide. It acts by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. This property makes it effective against a variety of broadleaf weeds.
Case Study: Efficacy in Weed Control
A study conducted by the Agricultural Research Service demonstrated that formulations containing this compound significantly reduced the biomass of target weed species in controlled environments, thereby enhancing crop yields in treated areas .
Medicinal Chemistry Applications
Cancer Treatment
Recent research has identified the potential of this compound as an inhibitor of the ATF4 pathway, which is implicated in various cancers and neurodegenerative diseases. The compound has shown promise in preclinical studies for its ability to enhance the efficacy of existing chemotherapeutics when used in combination therapies .
Case Study: Neurodegenerative Diseases
A patent outlines methods for using this compound in treating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. The findings suggest that it may help mitigate symptoms by modulating stress response pathways activated during disease progression .
Toxicological Studies
Safety Profile and Toxicity
While this compound is effective as a herbicide, its toxicological profile has been a subject of study. The Agency for Toxic Substances and Disease Registry (ATSDR) has published detailed reports on the adverse health effects associated with exposure to 2,4-D compounds, indicating potential risks such as peripheral neuropathy and renal damage .
Research Findings and Insights
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Hydrolysis is the primary degradation pathway for this ester. Key findings include:
Acid-Catalyzed Hydrolysis
-
Conditions : 1 M HCl, reflux (80–100°C), 4–6 hours.
-
Products : 2-(4-Chlorophenoxy)acetic acid and isopropanol.
-
Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification)
-
Conditions : 0.5 M NaOH, 60°C, 2 hours.
-
Products : Sodium 2-(4-chlorophenoxy)acetate and isopropanol.
-
Kinetics : Pseudo-first-order kinetics with a rate constant of k=1.2×10−3s−1 .
Transesterification
The ester undergoes alcohol exchange in acidic or basic media:
| Alcohol | Catalyst | Temperature | Product Ester | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux | Ethyl 2-(4-chlorophenoxy)acetate | 85 | |
| Benzyl alcohol | Na metal | 110°C | Benzyl 2-(4-chlorophenoxy)acetate | 78 |
Photolytic Degradation
Environmental exposure to UV light induces decomposition:
-
Conditions : Simulated sunlight (λ > 290 nm), aqueous solution.
-
Products :
-
4-Chlorophenol (via cleavage of the ether bond).
-
Glycolic acid (from acetic acid moiety oxidation).
-
Metabolic Pathways
In biological systems (e.g., mammalian liver microsomes):
-
Hydrolysis : Catalyzed by esterases to yield 2-(4-chlorophenoxy)acetic acid .
-
Conjugation : Glucuronidation or sulfonation of the phenolic metabolite .
Reactivity with Nucleophiles
Limited data suggest interactions with amines under harsh conditions:
Eigenschaften
CAS-Nummer |
41944-93-8 |
|---|---|
Molekularformel |
C11H13ClO3 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
propan-2-yl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-8(2)15-11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
RDUMUXSLQNRSAF-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)Cl |
Key on ui other cas no. |
41944-93-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















